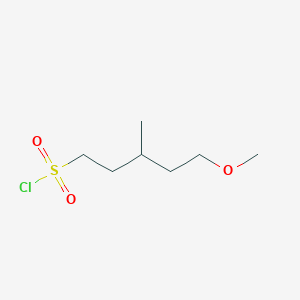
5-Methoxy-3-methylpentane-1-sulfonyl chloride
Übersicht
Beschreibung
5-Methoxy-3-methylpentane-1-sulfonyl chloride, also known as Mesyl chloride, is an organic compound with the molecular formula C7H15ClO3S . It is a colorless liquid with a pungent odor that is commonly used as a reagent in organic synthesis.
Molecular Structure Analysis
The IUPAC name for this compound is 5-methoxy-3-methyl-1-pentanesulfonyl chloride . Its InChI code is 1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 .Physical And Chemical Properties Analysis
The molecular weight of 5-Methoxy-3-methylpentane-1-sulfonyl chloride is 214.71 . It is a colorless liquid with a pungent odor.Wissenschaftliche Forschungsanwendungen
Anticancer Activity :
- Muškinja et al. (2019) synthesized sulfonyl esters by reacting sulfonyl chlorides with phenolic chalcone analogues. These compounds exhibited strong in vitro anticancer activities, particularly against human epithelial cervical carcinoma (HeLa) and breast carcinoma (MCF-7) cell lines, demonstrating potential as therapeutic agents for cancer treatment (Muškinja et al., 2019).
Synthesis of Pharmaceutical Intermediates :
- Xu et al. (2018) described the process optimization for synthesizing Methyl 2-methoxy-5-aminosulfonyl benzoate, an intermediate of the drug sulpiride, highlighting its significance in pharmaceutical manufacturing (Xu et al., 2018).
Development of Serotonin Receptor Antagonists :
- Nirogi et al. (2017) discovered a novel serotonin 6 (5-HT6) receptor antagonist with potential for treating cognitive disorders. This research underscores the role of sulfonyl compounds in developing treatments for neurological conditions (Nirogi et al., 2017).
Chemical Synthesis and Molecular Studies :
- Various studies, such as those by Bader (1968) and Rahn et al. (2008), have explored the synthesis of complex chemical compounds using sulfonyl chloride derivatives. These works contribute to our understanding of chemical reactions and molecular structures (Bader, 1968), (Rahn et al., 2008).
Enzyme Inhibition for Alzheimer’s Disease :
- Abbasi et al. (2018) synthesized a series of sulfonamides showing inhibitory effects on acetylcholinesterase, which is significant for Alzheimer’s disease treatment. This study indicates the potential use of sulfonyl compounds in neurodegenerative disease therapy (Abbasi et al., 2018).
Pharmacological Fragment Synthesis :
- Murár et al. (2013) focused on synthesizing 5-(ethylsulfonyl)-2-methoxyaniline, a key fragment in various protein-kinase inhibitors. This underscores its importance in developing treatments for various diseases, particularly cancer (Murár et al., 2013).
Eigenschaften
IUPAC Name |
5-methoxy-3-methylpentane-1-sulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15ClO3S/c1-7(3-5-11-2)4-6-12(8,9)10/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHGAAIZYTPPPMH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)CCS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-3-methylpentane-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



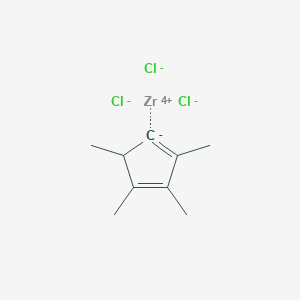

![HPD-OSu [O-Succinimidyl-1,3-dimethylpropyleneuronium hexafluorophosphate]](/img/structure/B1425641.png)
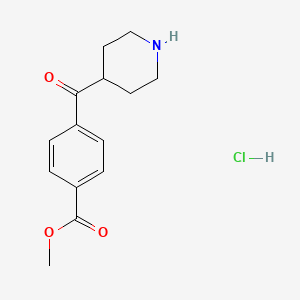

![3-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one](/img/structure/B1425645.png)
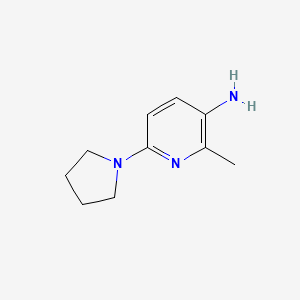

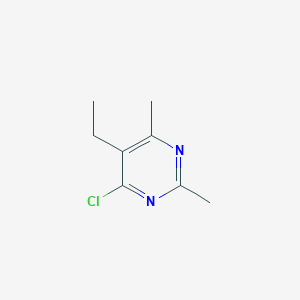

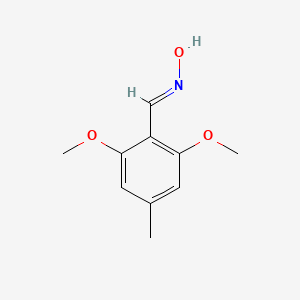

![4-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1425659.png)
![7-Chloro-[1,2,4]triazolo[4,3-A]pyridin-3(2H)-one](/img/structure/B1425660.png)